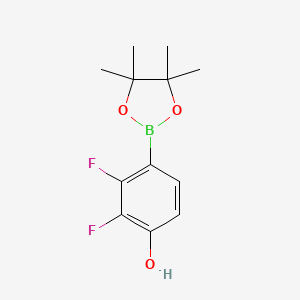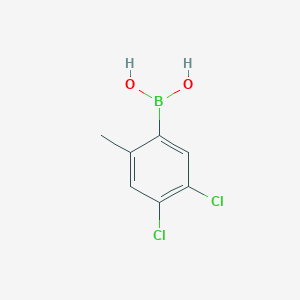
4,5-Dichloro-2-methylphenylboronic acid
Übersicht
Beschreibung
4,5-Dichloro-2-methylphenylboronic acid (DCMPA) is an important boronic acid derivative which has been extensively studied and applied in scientific research due to its unique chemical and physical properties. DCMPA has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In particular, DCMPA has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura and Related Cross‐Couplings
4,5-Dichloro-2-methylphenylboronic acid plays a critical role in cross-coupling reactions. Nájera et al. (2004) describe its use in Suzuki–Miyaura reactions and other types of cross-couplings in water or aqueous solvents. The study highlights its versatility as a catalyst under various conditions, demonstrating its importance in synthetic chemistry (Nájera, Gil-Moltó, & Karlström, 2004).
Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines
Wöhrle et al. (1993) discuss the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes using 4,5-dichloro-1,2-dicyanobenzene derived from 4,5-dichloro-2-methylphenylboronic acid. This process leads to the creation of octasubstituted phthalocyanines, indicating the compound's utility in organic synthesis (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Enantioselective Recognition of Amines
Ghosn and Wolf (2011) explored the enantioselective recognition of amines using a compound synthesized from 4,5-dichloro-2-methylphenylboronic acid. This study highlights its application in chiral recognition, essential in medicinal chemistry and the synthesis of biologically active compounds (Ghosn & Wolf, 2011).
Fluorescence Quenching Studies
Research by Geethanjali et al. (2015) involves the study of fluorescence quenching of certain boronic acid derivatives, including 4,5-dichloro-2-methylphenylboronic acid. This work is significant in understanding the photophysical properties of boronic acids and their applications in material science (Geethanjali, Nagaraja, & Melavanki, 2015).
Bioorthogonal Coupling Reactions
Dilek et al. (2015) discuss the rapid formation of a boron-nitrogen heterocycle using 2-formylphenylboronic acid, a derivative of 4,5-dichloro-2-methylphenylboronic acid. This research is crucial for bioorthogonal coupling reactions, which have applications in biological and medicinal chemistry (Dilek, Lei, Mukherjee, & Bane, 2015).
Wirkmechanismus
Target of Action
The primary target of 4,5-Dichloro-2-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 4,5-Dichloro-2-methylphenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of 4,5-Dichloro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it environmentally benign . .
Eigenschaften
IUPAC Name |
(4,5-dichloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTUVOHTOREJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



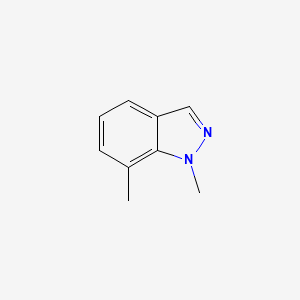
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
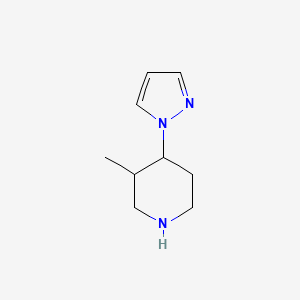
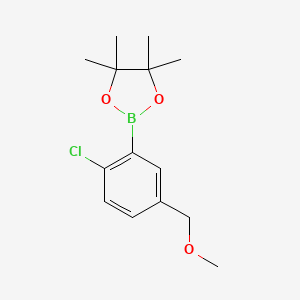


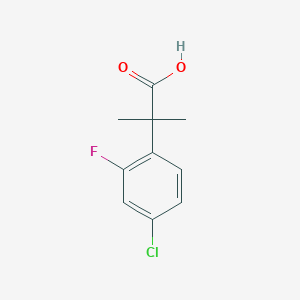
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
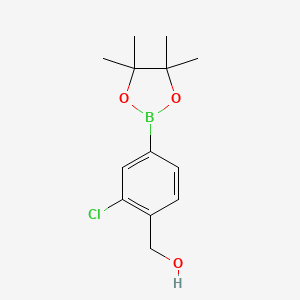

![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)


